molecular formula C9H8BrNO2 B1276643 2-Bromo-5-ethoxy-4-hydroxybenzonitrile CAS No. 832674-70-1

2-Bromo-5-ethoxy-4-hydroxybenzonitrile

Cat. No.: B1276643
CAS No.: 832674-70-1
M. Wt: 242.07 g/mol
InChI Key: RDPOLCZTDSSEHY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Bromo-5-ethoxy-4-hydroxybenzonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to interact with specific cellular receptors and enzymes, leading to changes in cellular activities and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions . The compound’s ability to participate in free radical reactions and nucleophilic substitutions is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have provided insights into its temporal effects, highlighting the importance of monitoring its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating the importance of determining the optimal dosage for research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are important factors in its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s activity and function at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-hydroxybenzonitrile typically involves the bromination of 5-ethoxy-4-hydroxybenzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxy-4-hydroxybenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-ethoxy-4-hydroxybenzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxy-4-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups on the benzene ring play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-ethoxy-4-hydroxybenzonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

2-bromo-5-ethoxy-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPOLCZTDSSEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427427
Record name 2-bromo-5-ethoxy-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832674-70-1
Record name 2-bromo-5-ethoxy-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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